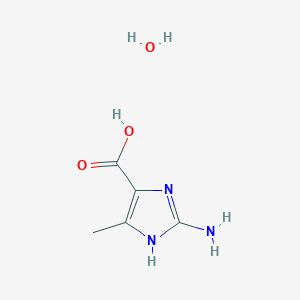
4-bromo-1-(difluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(difluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C4H3BrF2N2 . It has a molecular weight of 196.98 . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for 4-bromo-1-(difluoromethyl)-1H-imidazole were not found, a related compound, polyurethanes, has been synthesized using 4-bromo-1H-pyrazole as a blocking agent . The precursor molecule toluene diisocyanate (TDI) was blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts were characterized by various methods including FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Molecular Structure Analysis
The InChI code for 4-bromo-1-(difluoromethyl)-1H-pyrazole is 1S/C4H3BrF2N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H . The InChI key is YZFOWGPIDPASFC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-1-(difluoromethyl)-1H-pyrazole is a solid substance . It is stored in a refrigerator and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Functionality
4-bromo-1-(difluoromethyl)-1H-imidazole and related compounds have been a focus in chemical research due to their versatility in synthesis and functional applications. For example, Ohta et al. (1994) demonstrated the lithiation of the 4-position of the 1-methyl-1H-imidazole ring, a process relevant to the synthesis of biologically interesting marine alkaloids (Ohta et al., 1994). Bellina et al. (2007) discussed the efficient preparation of 4(5)-aryl-1H-imidazoles using palladium-catalyzed arylation reactions, showcasing the compound's utility in complex synthesis (Bellina et al., 2007).
Catalysis and Reaction Dynamics
Joo et al. (2010) explored the synthesis of complex aryl imidazoles, indicating the role of 4-bromo-1-(difluoromethyl)-1H-imidazole in the regioselective and sequential arylation of the imidazole core (Joo et al., 2010). Erdogan and Erdoğan (2019) conducted a computational study on the nucleophilic substitution reactions of imidazole, which helps understand the reactivity of such compounds in various synthetic processes (Erdogan & Erdoğan, 2019).
Process Intensification in Synthesis
Carneiro et al. (2015) presented a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, a methodology that could potentially apply to compounds like 4-bromo-1-(difluoromethyl)-1H-imidazole (Carneiro et al., 2015).
Thermochemical Properties
Emel’yanenko et al. (2017) studied the thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including those with bromo groups, providing insights into their physicochemical properties and applications (Emel’yanenko et al., 2017).
Applications in Homogeneous Catalysis
César et al. (2002) reported on the reaction of 1-mesityl imidazole with brominated compounds, leading to the formation of complexes used in catalysis, highlighting the significance of bromo-imidazoles in catalytic processes (César et al., 2002).
Synthesis of Novel Compounds and Pharmaceuticals
Narwal et al. (2012) synthesized novel imidazole compounds for antimicrobial applications, indicating the potential pharmaceutical significance of bromo-imidazole derivatives (Narwal et al., 2012).
CO2 Capture and Environmental Applications
Bates et al. (2002) demonstrated the use of imidazole compounds in CO2 capture, suggesting an environmental application for such compounds (Bates et al., 2002).
Safety And Hazards
The safety information for 4-bromo-1-(difluoromethyl)-1H-pyrazole indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H320, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301, P301, P312, P330, which provide instructions for handling the compound safely .
Eigenschaften
IUPAC Name |
4-bromo-1-(difluoromethyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-3-1-9(2-8-3)4(6)7/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZYMGHNRLSEAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-1H-imidazole | |
CAS RN |
1216310-31-4 |
Source


|
| Record name | 4-bromo-1-(difluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)



![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)



![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)
![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)

![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)